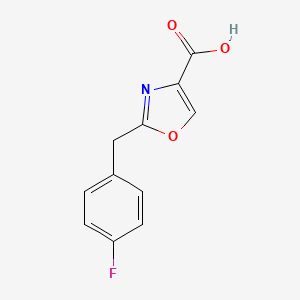

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

概要

説明

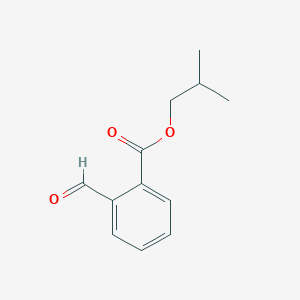

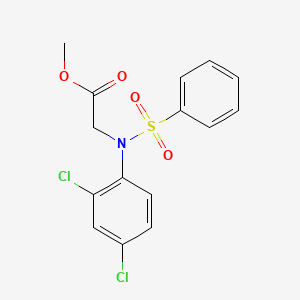

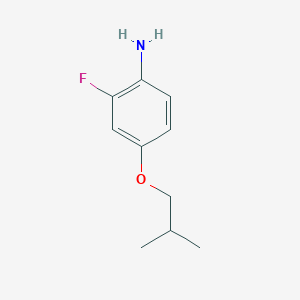

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid (CAS# 500367-21-5) is a useful research chemical . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

The molecular formula of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is C11H8FNO3 . The structure includes an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Oxazolines can be oxidized to the corresponding oxazoles . This process typically involves the use of reagents such as Deoxo-Fluor® for the cyclodehydration of β-hydroxy amides to oxazolines, followed by oxidation with commercial manganese dioxide to form oxazoles .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is 221.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Liquid Scintillation Solutes : Oxazoles, including compounds structurally similar to 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid, have been evaluated as primary liquid scintillation solutes. These compounds exhibited excellent scintillation characteristics, making them useful in the detection and measurement of radiation (Barnett, Daub, Hayes, & Ott, 1960).

Synthesis of Macrolides : Oxazoles can be used as precursors for the synthesis of macrolides, a class of natural products with important biological activities. A study demonstrated the use of 2-alkyl-4,5-diphenyloxazoles in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Development of Novel Organic Synthesis Methods : Research on 2,4-Oxazole, an important structural motif in natural products, has led to the development of novel synthesis methods. A study focused on the [3 + 2] annulation between a terminal alkyne and a carboxamide, using gold-catalyzed oxidation strategy, to efficiently create the oxazole structure (Luo, Ji, Li, & Zhang, 2012).

Antibacterial Activities of Quinolones : A series of quinolones with oxazole substituents were studied for their in vitro antibacterial activities. The research found that oxazole substituents containing a 2-methyl group exhibited significant potency against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Tandem Ugi/Robinson-Gabriel Sequence for Synthesis : A novel synthesis of 2,4,5-trisubstituted oxazoles was disclosed via a tandem Ugi/Robinson-Gabriel sequence. This approach utilizes 2,4-dimethoxybenzylamine and other Ugi reagents to yield the desired oxazole scaffold (Shaw, Xu, & Hulme, 2012).

Synthesis of Fluorescent Probes : Oxazole-4-carboxylates have been synthesized and studied for their photophysical properties. These compounds, due to their high fluorescence quantum yields, are potential candidates for use as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Synthesis and Anticancer Activity : New 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds have been synthesized and evaluated for their anticancer activity. Some compounds in this series showed significant activity against human cancer cell lines (2020).

Antimicrobial and Antioxidant Activities : Benzimidazole derivatives containing oxazole rings were synthesized and tested for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed notable activities in these tests (Menteşe, Ülker, & Kahveci, 2015).

作用機序

While the specific mechanism of action for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities . These activities are often due to their ability to bind with various enzymes and receptors via numerous non-covalent interactions .

Safety and Hazards

While specific safety and hazard information for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid was not found, general safety measures for handling similar chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing . Ingestion and inhalation should also be avoided .

将来の方向性

While specific future directions for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid were not found in the search results, research into oxazole derivatives is an active topic globally . Oxazole-based derivatives are being studied for their potential as medicinal drug candidates, with a focus on diverse biological activities .

特性

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOHVYLKRLVMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)

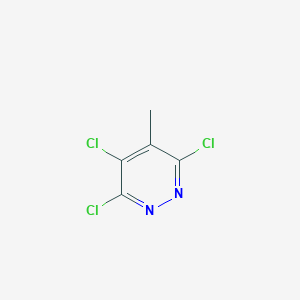

![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)